5-(2-Methoxy-4-nitrophenyl)oxazole

Description

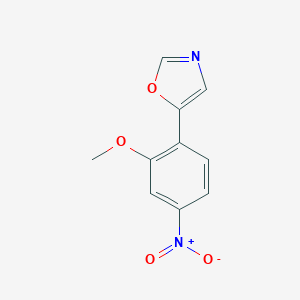

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methoxy-4-nitrophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-15-9-4-7(12(13)14)2-3-8(9)10-5-11-6-16-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIXGUQZJVAHKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436670 | |

| Record name | 5-(2-Methoxy-4-nitrophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198821-78-2 | |

| Record name | 5-(2-Methoxy-4-nitrophenyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198821-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Methoxy-4-nitrophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the structure of 5-(2-Methoxy-4-nitrophenyl)oxazole?

An In-depth Technical Guide to the Structure and Synthesis of 5-(2-Methoxy-4-nitrophenyl)oxazole

Introduction

This compound is a heterocyclic aromatic organic compound that serves as a valuable building block in organic synthesis and pharmaceutical research.[1] It is structurally characterized by an oxazole ring substituted at the 5-position with a 2-methoxy-4-nitrophenyl group. This compound is of significant interest as a key intermediate in the preparation of the hepatitis C drug candidate VX-497, also known as merimepodib.[2][3] This guide provides a comprehensive overview of its chemical structure, properties, spectroscopic data, and a detailed experimental protocol for its synthesis.

Chemical Structure and Properties

The fundamental structure of this compound consists of a five-membered oxazole ring, which is an azole with an oxygen atom at position 1 and a nitrogen atom at position 3.[4][5] This ring is attached at its 5-position to a phenyl ring. The phenyl ring is substituted with a methoxy group (-OCH₃) at the 2-position and a nitro group (-NO₂) at the 4-position.

Chemical Structure Diagram:

References

5-(2-Methoxy-4-nitrophenyl)oxazole chemical properties and IUPAC name

This technical guide provides a comprehensive overview of the chemical properties, IUPAC name, and synthesis of 5-(2-Methoxy-4-nitrophenyl)oxazole. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Properties and Identification

This compound is an oxazole derivative that serves as a valuable building block in organic synthesis, notably as a key intermediate for pharmaceutical compounds.[1] Its structure features a nitro group and a methoxy group on the phenyl ring attached to the oxazole core.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5-(2-methoxy-4-nitrophenyl)-1,3-oxazole | [2] |

| Synonyms | This compound, Oxazole, 5-(2-Methoxy-4-nitrophenyl)- | [2] |

| CAS Number | 198821-78-2 | [2][3] |

| Molecular Formula | C₁₀H₈N₂O₄ | [4] |

| Molecular Weight | 220.18 g/mol | [4] |

| Melting Point | 150-152 °C | [5] |

| Boiling Point | 355.2±27.0 °C (Predicted) | [4] |

| Density | 1.321±0.06 g/cm³ (Predicted) | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR (CDCl₃) | δ 8.03 (s, 1H), 7.96 (s, 1H), 7.94 (s, 1H), 7.87 (s, 1H), 7.75 (s, 1H), 4.10 (s, 3H) | [5] |

| ¹³C NMR (CDCl₃) | δ 156.0, 151.2, 148.2, 146.6, 129.0, 126.4, 123.3, 116.7, 106.5, 56.6 ppm | [5] |

| Mass Spectrometry (MS) | m/z 221 (M + H)⁺ | [5] |

Experimental Protocols: Synthesis

A scalable, two-step synthesis for this compound has been developed, achieving a 75% overall yield and >95% purity.[6] This process starts from a commercially available dye, the Fast Red B tetrafluoroborate salt.[6]

Step 1: Palladium(0)-Catalyzed Formylation

The initial step involves the palladium(0)-catalyzed formylation of an aryl diazonium species derived from the Fast Red B tetrafluoroborate salt to produce 2-methoxy-4-nitrobenzaldehyde.[5][6]

Step 2: Condensation with Tosylmethyl Isocyanide (TosMIC)

The synthesized 2-methoxy-4-nitrobenzaldehyde is then condensed with tosylmethyl isocyanide (TosMIC) to yield the final product, this compound.[5][6]

Detailed Experimental Protocol for Condensation:

-

To a solution of 2-methoxy-4-nitrobenzaldehyde (5.00 g, 27.5 mmol) in methanol (50 mL), add tosylmethyl isocyanide (5.37 g, 27.5 mmol) and potassium carbonate (10.0 g, 72.3 mmol).[5]

-

Heat the resulting brown suspension at reflux for 18 hours.[5]

-

After cooling to room temperature, concentrate the dark brown solution under reduced pressure.[5]

-

Partition the resulting black solid between methylene chloride (50 mL) and water (50 mL).[5]

-

The combined organic extracts are dried over MgSO₄.[5]

-

The dark green solution is treated with an activated charcoal/bentonite clay/silica gel mixture.[5]

-

Clarification by vacuum filtration followed by concentration under reduced pressure provides this compound as a yellow solid (5.82 g, 96% yield).[5]

Biological Significance and Applications

This compound is a crucial intermediate in the synthesis of the hepatitis C drug candidate VX-497, also known as merimepodib.[5][6] The oxazole moiety is a privileged structure in medicinal chemistry, found in numerous biologically active compounds with a wide spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8] While specific signaling pathways for this compound are not extensively documented due to its role as a synthetic intermediate, its contribution to the synthesis of merimepodib underscores its importance in the development of antiviral therapies. Merimepodib functions as an inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides, which is essential for viral replication.[6]

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 198821-78-2 [amp.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS#: 198821-78-2 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(2-Methoxy-4-nitrophenyl)oxazole: Discovery, Synthesis, and Application

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 5-(2-Methoxy-4-nitrophenyl)oxazole, a key heterocyclic intermediate in the synthesis of the inosine monophosphate dehydrogenase (IMPDH) inhibitor, Merimepodib (VX-497). This document details the discovery and historical context of the molecule, its physicochemical and spectral properties, and a thorough examination of its synthesis. Detailed experimental protocols and process optimization are presented, alongside visualizations of the synthetic pathway and the mechanism of action of the resultant therapeutic agent.

Discovery and History

The discovery of this compound is intrinsically linked to the drug development program for Merimepodib (VX-497) by Vertex Pharmaceuticals. While the core oxazole ring system and the van Leusen oxazole synthesis have been known for some time, the first documented, large-scale synthesis of this specific substituted oxazole was reported in the context of establishing a robust synthetic route to Merimepodib. This compound was designed as a crucial building block, allowing for the efficient construction of the final drug substance.

Initial synthetic strategies for Merimepodib involved convergent pathways where this compound was identified as a key intermediate.[1] Its synthesis was optimized to provide a scalable and high-purity source for the subsequent stages of the Merimepodib synthesis. The development of a multi-gram preparation was a significant step, enabling the production of sufficient quantities of Merimepodib for clinical trials.[1][2]

Physicochemical and Spectral Data

This compound is a yellow solid with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂O₄ | [3] |

| Molecular Weight | 220.18 g/mol | [3] |

| Melting Point | 150−152 °C | [1] |

| Appearance | Yellow solid | [1] |

| Purity (by HPLC) | >95% | [1][2] |

Spectral Data:

| Spectrum Type | Data | Reference |

| ¹H NMR (CDCl₃) | δ 8.03 (s, 1H), 7.96 (s, 1H), 7.94 (s, 1H), 7.87 (s, 1H), 7.75 (s, 1H) and 4.10 (s, 3H) | [1] |

| ¹³C NMR (CDCl₃) | δ 156.0, 151.2, 148.2, 146.6, 129.0, 126.4, 123.3, 116.7, 106.5 and 56.6 ppm | [1] |

| Mass Spectrometry (MS) | m/z 221 (M + H)⁺ | [1] |

Synthesis of this compound

The most efficient and scalable synthesis of this compound is achieved through the van Leusen oxazole synthesis, which involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC).

Synthetic Pathway

The overall synthetic workflow to produce this compound as a key intermediate for Merimepodib is outlined below.

Detailed Experimental Protocol

The following protocol is adapted from the multi-gram scale synthesis reported by Vertex Pharmaceuticals.[1]

Preparation of this compound from 2-Methoxy-4-nitrobenzaldehyde:

-

Reaction Setup: To a solution of 2-methoxy-4-nitrobenzaldehyde (5.00 g, 27.5 mmol) in methanol (50 mL) in a round-bottom flask, add tosylmethyl isocyanide (5.37 g, 27.5 mmol) and potassium carbonate (10.0 g, 72.3 mmol).

-

Reaction Conditions: Heat the resulting brown suspension at reflux for 18 hours. After this period, the reaction mixture will be a dark brown solution.

-

Work-up: Cool the solution to room temperature and concentrate it under reduced pressure. Partition the resulting black solid between methylene chloride (50 mL) and water (50 mL).

-

Extraction: Separate the layers and extract the aqueous layer with additional methylene chloride (2 x 25 mL).

-

Purification: Combine the organic extracts and dry them over MgSO₄. Treat the dark green solution with a mixture of activated charcoal, Clarion 550-activated bentonite clay, and silica gel (1:1:2, 2 g).

-

Isolation: Clarify the solution by vacuum filtration and concentrate the filtrate under reduced pressure to yield this compound as a yellow solid.

Yield: 5.82 g (96%)

Role in Merimepodib (VX-497) and Mechanism of Action

This compound is a critical precursor to 3-methoxy-4-(oxazol-5-yl)aniline, which is a core component of Merimepodib. The nitro group in this compound is reduced to an amine to form this aniline derivative, which is then coupled with another fragment to complete the synthesis of Merimepodib.

Merimepodib is a potent and selective inhibitor of inosine-5‘-monophosphate dehydrogenase (IMPDH). IMPDH is a key enzyme in the de novo biosynthesis of guanine nucleotides. By inhibiting IMPDH, Merimepodib depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis. This depletion has both antiviral and immunosuppressive effects.

Conclusion

This compound is a pivotal intermediate whose history and development are directly tied to the pursuit of novel antiviral and immunosuppressive therapies. The optimization of its synthesis has been a key enabler for the clinical investigation of Merimepodib. This technical guide has provided a detailed account of its discovery, properties, and synthesis, offering valuable insights for researchers and professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide to the Spectroscopic Data of 5-(2-Methoxy-4-nitrophenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(2-Methoxy-4-nitrophenyl)oxazole. Due to the limited availability of published experimental spectra for this specific non-commercial compound, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. It also includes detailed experimental protocols for the synthesis and characterization of the title compound, which serves as a key intermediate in the synthesis of pharmacologically active molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure, which includes a 1,2,4-trisubstituted aromatic ring and a 5-substituted oxazole ring.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is based on the electronic effects of the methoxy (-OCH₃), nitro (-NO₂), and oxazole substituents on the phenyl ring, as well as the characteristic shifts for oxazole protons. The spectrum is predicted for a standard deuterated solvent like CDCl₃.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.1 - 8.3 | d | 1H | Ar-H (H-5') |

| ~ 7.9 - 8.1 | dd | 1H | Ar-H (H-3') |

| ~ 7.7 - 7.9 | s | 1H | Oxazole-H (H-2) |

| ~ 7.4 - 7.6 | s | 1H | Oxazole-H (H-4) |

| ~ 7.2 - 7.4 | d | 1H | Ar-H (H-6') |

| ~ 4.0 | s | 3H | -OCH₃ |

Note: The exact chemical shifts and coupling constants would be dependent on the solvent and the specific NMR instrument frequency.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum is based on the expected chemical shifts for the carbons in the aromatic and oxazole rings, influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 | C-5 (Oxazole) |

| ~ 150 - 155 | C-2' (Ar) |

| ~ 145 - 150 | C-2 (Oxazole) |

| ~ 140 - 145 | C-4' (Ar) |

| ~ 125 - 130 | C-1' (Ar) |

| ~ 120 - 125 | C-4 (Oxazole) |

| ~ 115 - 120 | C-6' (Ar) |

| ~ 110 - 115 | C-5' (Ar) |

| ~ 105 - 110 | C-3' (Ar) |

| ~ 56 | -OCH₃ |

Predicted Infrared (IR) Spectroscopy Data

The predicted IR absorption bands are based on the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3100 - 3150 | Medium | C-H Stretch | Aromatic & Oxazole C-H |

| ~ 2850 - 3000 | Medium | C-H Stretch | -OCH₃ |

| ~ 1600 - 1620 | Medium | C=C Stretch | Aromatic Ring |

| ~ 1580 - 1600 | Medium | C=N Stretch | Oxazole Ring |

| ~ 1510 - 1530 | Strong | N-O Asymmetric Stretch | Nitro Group (-NO₂) |

| ~ 1340 - 1360 | Strong | N-O Symmetric Stretch | Nitro Group (-NO₂) |

| ~ 1250 - 1280 | Strong | C-O-C Asymmetric Stretch | Aryl Ether |

| ~ 1020 - 1040 | Strong | C-O-C Symmetric Stretch | Aryl Ether |

Predicted Mass Spectrometry Data

The predicted mass spectrum is based on the molecular weight of the compound and expected fragmentation patterns for substituted oxazoles and nitroaromatic compounds. The molecular formula is C₁₀H₈N₂O₄, with a molecular weight of 220.18 g/mol .

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 220 | [M]⁺ (Molecular Ion) |

| 190 | [M - NO]⁺ |

| 174 | [M - NO₂]⁺ |

| 162 | [M - C₂H₂O]⁺ |

| 149 | [M - NO₂ - CN]⁺ |

| 134 | [M - NO₂ - C₂H₂O]⁺ |

| 106 | [C₇H₆O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Van Leusen Oxazole Synthesis

This method is a common and efficient way to synthesize 5-substituted oxazoles from aldehydes.[1][2]

Materials:

-

2-Methoxy-4-nitrobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-Methoxy-4-nitrobenzaldehyde (1.0 eq) in anhydrous methanol, add Tosylmethyl isocyanide (1.1 eq).

-

To this mixture, add anhydrous potassium carbonate (2.0 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

To the residue, add water and extract the product with ethyl acetate (3 x volume of water).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

References

5-(2-Methoxy-4-nitrophenyl)oxazole CAS number and molecular weight

An In-depth Technical Guide to 5-(2-Methoxy-4-nitrophenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound. This compound is a key intermediate in the synthesis of Merimepodib (VX-497), a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH) and a drug candidate for the treatment of hepatitis C.

Core Compound Information

CAS Number: 198821-78-2

Molecular Formula: C₁₀H₈N₂O₄

Molecular Weight: 220.18 g/mol

Physical and Chemical Properties

| Property | Value | Reference |

| Melting Point | 150-152 °C | [1] |

| Boiling Point (Predicted) | 355.2 ± 27.0 °C | [2][3] |

| Density (Predicted) | 1.321 ± 0.06 g/cm³ | [2][3] |

| Appearance | Yellow solid | [1] |

| Storage Temperature | 2-8°C |

Spectroscopic Data

| Type | Data | Reference |

| ¹H NMR (CDCl₃) | δ 8.03 (s, 1H), 7.96 (s, 1H), 7.94 (s, 1H), 7.87 (s, 1H), 7.75 (s, 1H), 4.10 (s, 3H) | [1] |

| ¹³C NMR (CDCl₃) | δ 156.0, 151.2, 148.2, 146.6, 129.0, 126.4, 123.3, 116.7, 106.5, 56.6 ppm | [1] |

| Mass Spectrometry (MS) | m/z 221 (M + H)⁺ | [1] |

Synthesis of this compound

A scalable, two-step synthesis has been developed for the multigram preparation of this compound, achieving a 75% overall yield and >95% purity. This process utilizes a commercially available dye substance as a starting material.[1]

Experimental Protocol: Synthesis from 2-Methoxy-4-nitrobenzaldehyde

Materials:

-

2-Methoxy-4-nitrobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate

-

Methanol

-

Methylene chloride

-

Water

-

Magnesium sulfate (MgSO₄)

-

Activated charcoal/Clarion 550-activated bentonite clay/silica gel mixture (1:1:2)

Procedure:

-

A solution of 2-methoxy-4-nitrobenzaldehyde (5.00 g, 27.5 mmol) in methanol (50 mL) is prepared.

-

Tosylmethyl isocyanide (5.37 g, 27.5 mmol) and potassium carbonate (10.0 g, 72.3 mmol) are added to the solution, resulting in a brown suspension.

-

The suspension is heated at reflux for 18 hours, during which it turns into a dark brown solution.

-

The solution is cooled to room temperature and concentrated under reduced pressure.

-

The resulting black solid is partitioned between methylene chloride (50 mL) and water (50 mL).

-

The aqueous layer is extracted with methylene chloride (2 x 25 mL).

-

The combined organic extracts are dried over MgSO₄.

-

The dark green solution is treated with an activated charcoal/Clarion 550-activated bentonite clay/silica gel mixture (1:1:2, 2 g).

-

The mixture is clarified by vacuum filtration.

-

The filtrate is concentrated under reduced pressure to yield this compound as a yellow solid (5.82 g, 96% yield).[1]

Biological Significance and Applications

While there is limited direct research on the biological activities of this compound itself, its primary significance lies in its role as a key intermediate for the synthesis of the hepatitis C drug candidate, Merimepodib (VX-497).[1][4] Oxazole derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Role in the Synthesis of Merimepodib (VX-497)

Merimepodib is an orally bioavailable inhibitor of inosine monophosphate dehydrogenase (IMPDH).[5] The synthesis of Merimepodib involves the reduction of the nitro group of this compound and subsequent coupling with other intermediates.[1]

Mechanism of Action of Merimepodib (VX-497)

Merimepodib exerts its antiviral effects by inhibiting IMPDH, a crucial enzyme in the de novo synthesis of guanine nucleotides.[5][6] This inhibition leads to the depletion of intracellular guanosine triphosphate (GTP), which is essential for the synthesis of viral RNA and DNA.[6] This mechanism provides broad-spectrum antiviral activity.[7]

Experimental Protocol: Inosine Monophosphate Dehydrogenase (IMPDH) Activity Assay

This is a general protocol to determine the inhibitory activity of compounds against IMPDH.

Principle: The activity of IMPDH is measured by monitoring the production of NADH, which is fluorescent, from the reduction of NAD⁺ during the oxidation of IMP to XMP.

Materials:

-

Recombinant human IMPDH

-

Inosine monophosphate (IMP)

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

Assay buffer (e.g., Tris-HCl with KCl and EDTA)

-

Test compound (e.g., Merimepodib)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, IMP, and NAD⁺ in each well of the microplate.

-

Add the test compound at various concentrations to the respective wells. Include a positive control (a known IMPDH inhibitor) and a negative control (vehicle).

-

Initiate the reaction by adding the IMPDH enzyme to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the increase in fluorescence (excitation ~340 nm, emission ~460 nm) over time using a fluorescence plate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC₅₀ value of the test compound by plotting the reaction rates against the compound concentrations.

Conclusion

This compound is a valuable building block in medicinal chemistry, most notably as a key precursor in the synthesis of the antiviral agent Merimepodib. While direct biological data on this compound is scarce, its role in the production of a clinically evaluated IMPDH inhibitor highlights its importance in the development of novel therapeutics. Further investigation into the biological activities of this and related oxazole derivatives may reveal new pharmacological applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. youtube.com [youtube.com]

- 3. dhs.wisconsin.gov [dhs.wisconsin.gov]

- 4. Merimepodib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. MERIMEPODIB - PharmaKB [app.pharmakb.com]

- 7. Merimepodib, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Areas for 5-(2-Methoxy-4-nitrophenyl)oxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Methoxy-4-nitrophenyl)oxazole is a heterocyclic organic compound that holds significant potential for investigation in medicinal chemistry and drug discovery. Its chemical architecture, featuring an oxazole ring substituted with a methoxy and a nitro-functionalized phenyl group, suggests a predisposition for diverse biological activities. Notably, this compound serves as a key intermediate in the synthesis of Merimepodib (VX-497), a potent inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides.[1][2][3] This association strongly indicates that this compound and its derivatives could exhibit antiviral, immunosuppressive, and anticancer properties. Furthermore, the presence of a nitroaromatic moiety points towards potential antimicrobial applications, contingent on the metabolic activation by nitroreductase enzymes.[4] This technical guide delineates potential research avenues for this compound, providing a foundation for its exploration as a lead compound in various therapeutic areas.

Core Compound Profile

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 198821-78-2 | N/A |

| Molecular Formula | C₁₀H₈N₂O₄ | N/A |

| Molecular Weight | 220.18 g/mol | N/A |

| Predicted Boiling Point | 355.2±27.0 °C | --INVALID-LINK-- |

| Predicted Density | 1.321±0.06 g/cm³ | --INVALID-LINK-- |

| Known Significance | Key intermediate for Merimepodib (VX-497) | [1] |

Potential Research Areas and Rationale

The unique structural features of this compound provide a strong rationale for investigating its therapeutic potential in several key areas:

Anticancer Activity

The oxazole scaffold is a recognized pharmacophore in a multitude of anticancer agents.[5] Derivatives of oxazole have been shown to exhibit potent cytotoxic effects against various cancer cell lines.[6][7] The primary rationale for investigating this compound in oncology stems from its relationship to Merimepodib, an IMPDH inhibitor. IMPDH is a validated target in cancer therapy as rapidly proliferating cancer cells have a high demand for guanine nucleotides.[8][9] Inhibition of IMPDH leads to the depletion of the guanine nucleotide pool, thereby arresting DNA and RNA synthesis and inducing cytostatic effects.[9][10]

-

Proposed Research:

-

In vitro cytotoxicity screening against a panel of human cancer cell lines (e.g., NCI-60).

-

Investigation of cell cycle arrest and induction of apoptosis.

-

Elucidation of the specific mechanism of action, confirming IMPDH inhibition and exploring other potential targets.

-

Structure-Activity Relationship (SAR) studies by synthesizing and evaluating derivatives to optimize potency and selectivity.

-

Antiviral Activity

Merimepodib has demonstrated broad-spectrum antiviral activity against a range of RNA and DNA viruses, including Hepatitis C virus (HCV), Zika virus, Ebola virus, and SARS-CoV-2.[2][11] The mechanism of this antiviral action is also attributed to the inhibition of IMPDH, which depletes the guanine nucleotide pools essential for viral replication.[3][11]

-

Proposed Research:

-

Screening for antiviral activity against a panel of clinically relevant viruses, particularly RNA viruses that are highly dependent on de novo nucleotide synthesis.

-

Determination of the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) to establish a selectivity index.

-

Combination studies with other antiviral agents to explore potential synergistic effects.[2]

-

Antimicrobial Activity

The nitroaromatic group is a key feature of several antimicrobial drugs.[12] The mechanism of action for many nitroaromatic compounds involves the reduction of the nitro group by bacterial nitroreductases to form cytotoxic reactive nitrogen species.[4] These reactive species can damage bacterial DNA, proteins, and other cellular components, leading to cell death. This mode of action is particularly effective against anaerobic bacteria and certain protozoa.

-

Proposed Research:

-

Screening for antimicrobial activity against a panel of pathogenic bacteria (including ESKAPE pathogens) and fungi.[4]

-

Determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

-

Investigation of the mechanism of action, including the role of nitroreductase enzymes.

-

Evaluation of activity under both aerobic and anaerobic conditions.

-

Synthesis and Experimental Protocols

Synthesis of this compound

A known synthetic route to this compound involves the condensation of 2-methoxy-4-nitrobenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, a reaction known as the Van Leusen oxazole synthesis.[13]

Experimental Protocol (Van Leusen Oxazole Synthesis): [14]

-

To a solution of 2-methoxy-4-nitrobenzaldehyde (1.0 equivalent) in a suitable solvent (e.g., methanol or an ionic liquid), add tosylmethyl isocyanide (TosMIC) (1.1 equivalents) and a base such as potassium carbonate (K₂CO₃) (2.0 equivalents).

-

Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure this compound.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic potential of the compound against cancer cell lines.[15][16]

Experimental Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀) value from the dose-response curve.

Diagram of Cytotoxicity Assay Workflow:

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the compound against microbial strains.[17]

Experimental Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Diagram of Antimicrobial Screening Workflow:

Caption: Workflow for antimicrobial susceptibility testing.

Potential Signaling Pathways and Mechanisms of Action

Inhibition of IMPDH and Depletion of Guanine Nucleotides

The primary hypothesized mechanism of action for the anticancer and antiviral activities of this compound is the inhibition of IMPDH. This leads to a cascade of downstream effects.

Signaling Pathway Diagram:

Caption: Proposed mechanism via IMPDH inhibition.

Reductive Activation of the Nitroaromatic Group

For antimicrobial activity, the proposed mechanism involves the reduction of the nitro group by microbial nitroreductases.

Mechanism of Action Diagram:

Caption: Reductive activation of the nitroaromatic moiety.

Conclusion and Future Directions

This compound presents a compelling starting point for drug discovery programs. Its established role as a precursor to the IMPDH inhibitor Merimepodib provides a strong, mechanistically-driven rationale for its investigation as an anticancer and antiviral agent. Concurrently, its nitroaromatic nature warrants exploration for novel antimicrobial therapies. The immediate research priorities should focus on the direct biological evaluation of this compound to generate quantitative data on its efficacy and cytotoxicity. Subsequent SAR studies, guided by the insights from its active derivative, will be crucial in optimizing its therapeutic potential. The detailed protocols and conceptual frameworks provided in this guide offer a robust foundation for initiating these research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Merimepodib, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Merimepodib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]

- 10. scbt.com [scbt.com]

- 11. researchgate.net [researchgate.net]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]

- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

The Significance of 2-Methoxy-4-Nitrophenyl Substitution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-methoxy-4-nitrophenyl moiety is a significant structural motif in medicinal chemistry and chemical biology, conferring unique photochemical and biological properties to parent molecules. Its strategic incorporation can transform a compound into a photolabile entity for controlled release applications or modulate its biological activity, offering promising avenues for drug discovery and the development of research tools. This technical guide provides an in-depth exploration of the significance of the 2-methoxy-4-nitrophenyl substitution, detailing its applications as a photolabile protecting group and its role in imparting anti-inflammatory, antimicrobial, and anticancer activities.

Photolabile Protecting Group: Spatiotemporal Control of Bioactive Molecules

The 2-methoxy-4-nitrophenyl group, as part of the broader class of o-nitrobenzyl photolabile protecting groups (PPGs), enables the "caging" of bioactive molecules. This strategy involves the temporary inactivation of a molecule by covalent modification with the PPG. The active molecule can then be released with high spatial and temporal precision upon irradiation with UV light, a process known as "uncaging."

The photolytic cleavage mechanism is initiated by the absorption of a photon, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate subsequently rearranges to release the protected functional group and a 2-methoxy-4-nitrosobenzaldehyde byproduct. The introduction of the methoxy group can red-shift the absorption maximum, allowing for cleavage with longer, less phototoxic wavelengths of light, which is particularly advantageous for applications in living systems.

Quantitative Data for Nitrobenzyl-Type Photolabile Protecting Groups

The efficiency of photouncaging is determined by the quantum yield (Φ), which is the ratio of cleaved molecules to the number of absorbed photons. While specific data for the 2-methoxy-4-nitrophenyl group is not extensively reported, the data for structurally similar and widely used nitrobenzyl derivatives provide a valuable benchmark.

| Protecting Group Family | Recommended Wavelength (nm) | Typical Quantum Yield (Φ) | Notes |

| 2-Nitrobenzyl (general) | ~ 340 - 365 | 0.065 - 0.63 | General purpose, with efficiency dependent on the leaving group. |

| 4,5-Dimethoxy-2-nitrobenzyl (NV) | 350 - 420 | Varies | Increased absorbance at longer wavelengths, suitable for biological applications. |

| 2-Methoxy-6-nitrobenzyl | 350 - 420 | Varies | Similar properties to the NV group. |

Note: Quantum yields are highly dependent on the solvent, pH, and the nature of the caged molecule.

Experimental Protocols

Synthesis of 2-Methoxy-4-nitrobenzyl Bromide (A Precursor for a PPG)

This protocol describes a general method for the synthesis of a key intermediate used for installing the photolabile group.

Materials:

-

2-Methoxytoluene

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO)

-

Carbon Tetrachloride

-

Dichloromethane

-

Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Hexane

-

Ethyl Acetate

Procedure:

-

Nitration: Slowly add 2-methoxytoluene to a cooled mixture of concentrated nitric and sulfuric acids. Maintain the temperature below 10°C. After the addition, allow the reaction to stir at room temperature for 2-3 hours. Pour the mixture onto ice and extract the product with dichloromethane. Wash the organic layer with water and sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting 2-methoxy-4-nitrotoluene by column chromatography.

-

Bromination: Dissolve the 2-methoxy-4-nitrotoluene in carbon tetrachloride. Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide. Reflux the mixture for 4-6 hours. Cool the reaction mixture, filter off the succinimide, and wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude 2-methoxy-4-nitrobenzyl bromide. Purify by recrystallization from a hexane/ethyl acetate mixture.

Protection of an Alcohol with 2-Methoxy-4-nitrobenzyl Group (General Protocol)

Materials:

-

Alcohol to be protected

-

Sodium Hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

2-Methoxy-4-nitrobenzyl Bromide

-

Saturated Ammonium Chloride Solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve the alcohol in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath and add sodium hydride portion-wise.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

-

Cool the reaction mixture back to 0°C and add a solution of 2-methoxy-4-nitrobenzyl bromide in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting protected alcohol by column chromatography.

Photolytic Deprotection of a 2-Methoxy-4-nitrobenzyl Protected Alcohol (General Protocol)

Materials:

-

2-Methoxy-4-nitrobenzyl protected alcohol

-

Solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)

-

UV lamp (e.g., mercury lamp with appropriate filters, or a 365 nm LED)

-

Quartz reaction vessel

Procedure:

-

Dissolve the protected compound in a suitable solvent in a quartz reaction vessel. The concentration should be adjusted to ensure sufficient light penetration.

-

Irradiate the solution with a UV lamp. The irradiation time will depend on the quantum yield of the specific compound, the concentration, and the intensity of the light source.

-

Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the completion of the deprotection.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the deprotected alcohol by column chromatography or other suitable methods to remove the nitrosobenzaldehyde byproduct.

Diagrams

Caption: General workflow for the caging and uncaging of an alcohol.

Biological Significance

The 2-methoxy-4-nitrophenyl substitution and similar structural motifs are found in various biologically active compounds, demonstrating significant anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

Compounds bearing a methoxyphenol moiety, such as 2-methoxy-4-vinylphenol, have been shown to possess potent anti-inflammatory effects. The underlying mechanism often involves the modulation of key inflammatory signaling pathways.

One of the primary mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Anti-inflammatory compounds can induce Keap1 degradation, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of cytoprotective genes, including Heme Oxygenase-1 (HO-1). HO-1 has potent anti-inflammatory properties, including the inhibition of inducible nitric oxide synthase (iNOS) expression, thereby reducing the production of the pro-inflammatory mediator nitric oxide (NO).

Furthermore, these compounds can suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes such as those for iNOS, cyclooxygenase-2 (COX-2), and various cytokines. By inhibiting NF-κB activation, compounds with the 2-methoxy-4-nitrophenyl substitution can effectively dampen the inflammatory response.

Caption: Anti-inflammatory signaling pathways modulated by methoxyphenols.

Antimicrobial and Antifungal Activity

Derivatives containing methoxy and nitro-substituted phenyl rings have demonstrated notable antimicrobial and antifungal activities. The presence of the nitro group, a strong electron-withdrawing group, can enhance the biological activity of these compounds. The mechanism of action for nitroaromatic compounds often involves the reduction of the nitro group within microbial cells to form reactive nitroso and hydroxylamine intermediates, which can cause cellular damage.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some representative methoxy and nitro-substituted phenolic compounds against various microorganisms.

| Compound Type | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Nitrobenzyl-oxy-phenol derivatives | Moraxella catarrhalis | 11 µM | Ciprofloxacin | 9 µM |

| Staphylococcus aureus | > 512 | Gentamicin | 0.5-2 | |

| Methoxyphenol derivatives (e.g., Eugenol) | Staphylococcus aureus | 0.75 mM | - | - |

| Escherichia coli | > 25 mM | - | - | |

| 2-Allyl-4-nitrophenol | Botrytis cinerea | 35.0 | Iprodione | 0.1 - 1.42 |

| Phytophthora cinnamomi | 10.0 (di-nitro derivative) | Metalaxyl | 0.023 - 0.138 |

Note: The data is compiled from various sources and for structurally related compounds. Direct comparison should be made with caution.

Anticancer Activity

Recent studies have highlighted the potential of compounds with methoxyphenyl substitutions in cancer therapy. For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) has been shown to suppress breast cancer progression through a dual-regulatory mechanism involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

MMPP has been found to inhibit the phosphorylation of VEGFR2, a key receptor tyrosine kinase involved in angiogenesis, cell proliferation, and survival. Simultaneously, it acts as a PPARγ agonist. Activation of PPARγ can lead to the upregulation of the tumor suppressor PTEN, which in turn inhibits the pro-survival PI3K/AKT signaling pathway. The dual action of inhibiting a key growth factor receptor and activating a tumor suppressor pathway makes such compounds promising candidates for anticancer drug development. The half-maximal inhibitory concentrations (IC50) of MMPP in various breast cancer cell lines were found to be in the range of 58-63 µg/mL.

Caption: Anticancer signaling pathways modulated by a methoxyphenyl derivative.

Conclusion

The 2-methoxy-4-nitrophenyl substitution is a versatile and valuable chemical entity in the fields of drug discovery and chemical biology. Its utility as a photolabile protecting group offers precise control over the release of bioactive molecules, enabling sophisticated studies of dynamic biological processes. Furthermore, the presence of this and structurally similar substitutions in various compounds confers significant anti-inflammatory, antimicrobial, and anticancer activities, making it an attractive scaffold for the design of novel therapeutic agents. The continued exploration of the synthesis, properties, and applications of molecules containing the 2-methoxy-4-nitrophenyl group is poised to yield further innovations in both basic research and pharmaceutical development.

An In-depth Technical Guide to Oxazole-Containing Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of oxazole-containing heterocyclic compounds, covering their fundamental properties, synthesis, and significant applications in medicinal chemistry. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key chemical and biological processes.

Introduction to Oxazoles

Oxazole is a five-membered aromatic heterocyclic compound with the molecular formula C₃H₃NO.[1] The ring consists of one oxygen atom at position 1 and one nitrogen atom at position 3, separated by a carbon atom.[2][3] This arrangement confers a unique set of chemical properties, making the oxazole scaffold a privileged structure in medicinal chemistry.[4] Oxazoles are generally stable, colorless liquids with a pyridine-like odor and are considered weakly basic.[1][5]

The oxazole nucleus is a key structural component in a wide array of natural products and synthetic molecules that exhibit a broad spectrum of biological activities.[4][6] These activities include antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][3] The versatility of the oxazole ring allows it to serve as a pharmacophore that can engage with various biological targets through non-covalent interactions.[7] Several FDA-approved drugs, such as the antibiotic Linezolid and the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, feature the oxazole moiety, highlighting its therapeutic importance.[8][9]

Synthesis of Oxazole-Containing Compounds

The construction of the oxazole ring can be achieved through several synthetic methodologies. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. Key synthetic strategies are detailed below.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for the preparation of oxazoles, involving the intramolecular cyclization and dehydration of 2-acylamino-ketones.[10] The reaction is typically catalyzed by a dehydrating agent such as concentrated sulfuric acid.[11]

Experimental Protocol: General Procedure for Robinson-Gabriel Synthesis [11]

-

Preparation: Dissolve the 2-acylamino-ketone (1.0 equivalent) in an appropriate anhydrous solvent (e.g., toluene, dioxane) in a round-bottom flask fitted with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired oxazole.

A logical workflow for troubleshooting common issues in the Robinson-Gabriel synthesis is presented below.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a versatile method for synthesizing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[12] This reaction is particularly useful for preparing 5-substituted oxazoles.[4] A modification of this method using α-substituted TosMIC derivatives allows for the synthesis of 4-substituted and 4,5-disubstituted oxazoles.[1]

Experimental Protocol: Synthesis of 4-Benzyl-5-phenyloxazole [1]

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add α-benzyl-p-toluenesulfonylmethyl isocyanide (1.00 g, 3.50 mmol) and benzaldehyde (0.37 g, 3.50 mmol).

-

Solvent and Base Addition: Add methanol (20 mL) to the flask, followed by potassium carbonate (0.97 g, 7.00 mmol).

-

Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction by TLC.

-

Workup: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure. Add water (20 mL) and ethyl acetate (20 mL) to the residue and transfer to a separatory funnel.

-

Extraction and Purification: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to yield 4-benzyl-5-phenyloxazole.

The general experimental workflow for the Van Leusen synthesis is depicted in the following diagram.

Biological Activities and Applications in Drug Development

Oxazole-containing compounds have garnered significant interest in drug development due to their diverse pharmacological activities. They are known to interact with a wide range of biological targets, leading to therapeutic effects in various disease areas.

Anticancer Activity

Numerous oxazole derivatives have been reported to exhibit potent anticancer activity by targeting various mechanisms, including the inhibition of STAT3, microtubules, G-quadruplexes, and DNA topoisomerases.[13] The table below summarizes the in vitro cytotoxic activity of selected oxazole derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Diphenyloxazole | Hep-2 | 60.2 | [3] |

| Oxazolo[5,4-d]pyrimidine 3g | HT29 | 58.4 | [14] |

| 1,3,4-Oxadiazole 3 | HepG2 | 7.21 | [15] |

| 1,3,4-Oxadiazole 4 | HepG2 | 8.54 | [15] |

| 1,2,4-Oxadiazole 33 | MCF-7 | 0.34 | [15] |

Antimicrobial Activity

Oxazole-containing compounds have also demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens.[7] The minimum inhibitory concentration (MIC) is a key measure of the potency of an antimicrobial agent. The table below presents the MIC values for several oxazole derivatives.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 1e | E. coli ATCC 25922 | 28.1 | [7] |

| Compound 1e | C. albicans 128 | 14 | [7] |

| Compound 2f | E. coli ATCC 25922 | 28.1 | [7] |

| Compound 4a | C. albicans 128 | 14 | [7] |

| Oxazole derivatives 4a, 4b, 4c | MRSA | 62 | [16] |

| Pyrazole linked oxazole-5-one 8 | S. aureus, E. coli, P. aeruginosa, C. albicans | - | [17] |

Mechanisms of Action of Key Oxazole-Containing Drugs

Understanding the mechanism of action of drugs is crucial for rational drug design and development. The following sections detail the signaling pathways affected by two prominent oxazole-containing pharmaceuticals.

Oxaprozin: A COX Inhibitor

Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[18][19] By blocking these enzymes, Oxaprozin reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[18] Oxaprozin has IC₅₀ values of 2.2 µM for human platelet COX-1 and 36 µM for IL-1-stimulated human synovial cell COX-2.[19]

The COX pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H₂ (PGH₂). PGH₂ is subsequently converted by various synthases into different prostaglandins (PGE₂, PGD₂, PGF₂α, PGI₂) and thromboxane A₂ (TxA₂).[20]

Linezolid: A Bacterial Protein Synthesis Inhibitor

Linezolid is an oxazolidinone antibiotic used to treat infections caused by resistant Gram-positive bacteria.[5] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[5][21] Linezolid binds to the 23S rRNA component of the 50S subunit of the bacterial ribosome.[5][6] This binding prevents the formation of a functional 70S initiation complex, which is a critical step in the initiation of protein synthesis.[5][22] By halting protein synthesis, Linezolid exhibits a bacteriostatic effect, preventing bacterial growth and replication.[5]

Conclusion

Oxazole-containing heterocyclic compounds represent a cornerstone in modern medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Their diverse biological activities, coupled with well-established synthetic routes, make them an attractive area for continued research and drug discovery. This technical guide has provided an in-depth overview of the core aspects of oxazole chemistry and pharmacology, from fundamental synthesis protocols to the mechanisms of action of clinically relevant drugs. The presented data and visualizations are intended to aid researchers in their efforts to design and develop the next generation of oxazole-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. sciforum.net [sciforum.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 6. pharmacyfreak.com [pharmacyfreak.com]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 13. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 17. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(2-Methoxy-4-nitrophenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Methoxy-4-nitrophenyl)oxazole is a key chemical intermediate in the synthesis of various pharmacologically active compounds. Notably, it serves as a crucial building block in the preparation of the hepatitis C drug candidate VX-497 (merimepodib)[1]. The synthesis of this oxazole derivative is efficiently achieved through the Van Leusen oxazole synthesis, a powerful and versatile method for forming the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC)[1][2][3][4]. This one-pot reaction is known for its mild conditions and broad substrate scope, making it a valuable tool in medicinal chemistry and drug development[5][6].

The Van Leusen reaction proceeds via a [3+2] cycloaddition mechanism. The process is initiated by the deprotonation of TosMIC, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization forms an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring[2][3]. Aromatic aldehydes bearing electron-withdrawing groups are known to facilitate this reaction.

This document provides detailed protocols for the synthesis of this compound from 2-methoxy-4-nitrobenzaldehyde, along with expected characterization data and relevant diagrams to support researchers in their synthetic endeavors.

Data Presentation

Table 1: Reactants and Product Information

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-Methoxy-4-nitrobenzaldehyde |  | C₈H₇NO₄ | 181.15 | Starting Material |

| Tosylmethyl isocyanide (TosMIC) |  | C₉H₉NO₂S | 195.24 | Reagent |

| This compound |  | C₁₀H₈N₂O₄ | 220.18 | Product |

Table 2: Summary of a Typical Reaction Protocol

| Parameter | Value/Description |

| Reactants | |

| 2-Methoxy-4-nitrobenzaldehyde | 1.0 equiv |

| Tosylmethyl isocyanide (TosMIC) | 1.0 - 1.2 equiv |

| Base (e.g., K₂CO₃) | 2.0 equiv |

| Solvent | Methanol (MeOH) |

| Reaction Temperature | Reflux (approx. 65 °C) |

| Reaction Time | 4 - 12 hours (monitored by TLC) |

| Work-up | Aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate) |

| Purification | Column chromatography on silica gel |

| Reported Overall Yield | ~75% (for a two-step synthesis including aldehyde formation)[1] |

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Chemical shifts (δ, ppm) for aromatic protons (approx. 7.0-8.5 ppm), oxazole ring protons (approx. 7.0-8.0 ppm), and methoxy group protons (approx. 3.9-4.1 ppm). |

| ¹³C NMR | Chemical shifts (δ, ppm) for aromatic carbons, oxazole ring carbons (approx. 120-160 ppm), and the methoxy carbon (approx. 55-60 ppm). |

| Mass Spectrometry (MS) | Expected molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the product (220.18 g/mol ). |

Experimental Protocols

Synthesis of this compound via Van Leusen Reaction

This protocol describes a general procedure for the synthesis of 5-substituted oxazoles, adapted for the specific synthesis of this compound.

Materials:

-

2-Methoxy-4-nitrobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 2-methoxy-4-nitrobenzaldehyde (1.0 equiv) and tosylmethyl isocyanide (1.1 equiv) in anhydrous methanol in a round-bottom flask, add anhydrous potassium carbonate (2.0 equiv).

-

Stir the reaction mixture at reflux (approximately 65 °C) for 4-12 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexanes:ethyl acetate).

-

Upon completion of the reaction (disappearance of the starting aldehyde), allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Characterization: The structure of the synthesized this compound should be confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Van Leusen Oxazole Synthesis: Reaction Mechanism

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Experimental Workflow for the Synthesis

Caption: General experimental workflow for the synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Van Leusen Oxazole Synthesis: Application Notes for 5-(2-Methoxy-4-nitrophenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-(2-Methoxy-4-nitrophenyl)oxazole using the Van Leusen oxazole synthesis with p-Toluenesulfonylmethyl isocyanide (TosMIC).

Introduction

The Van Leusen oxazole synthesis is a robust and versatile method for the formation of oxazole rings, which are significant heterocyclic scaffolds in medicinal chemistry. This reaction involves the condensation of an aldehyde with TosMIC in the presence of a base, offering a direct route to 5-substituted oxazoles.[1][2] The synthesis of this compound is a key step in the preparation of various pharmacologically active compounds.[3][4]

Reaction Principle

The synthesis proceeds via a base-mediated reaction between an aldehyde (2-Methoxy-4-nitrobenzaldehyde) and TosMIC. The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC. The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization forms an oxazoline intermediate, which then undergoes elimination of p-toluenesulfinic acid to yield the aromatic this compound.[1][5]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Product Name | This compound | [3] |

| Molecular Formula | C₁₀H₈N₂O₄ | [6] |

| Molecular Weight | 220.18 g/mol | [6] |

| Yield | 96% | [3] |

| Melting Point | 150-152 °C | [3] |

| ¹H NMR (CDCl₃, δ) | 8.03 (s, 1H), 7.96 (s, 1H), 7.94 (s, 1H), 7.87 (s, 1H), 7.75 (s, 1H), 4.10 (s, 3H) | [3] |

| ¹³C NMR (CDCl₃, δ) | 156.0, 151.2, 148.2, 146.6, 129.0, 126.4, 123.3, 116.7, 106.5, 56.6 | [3] |

| Mass Spectrum (m/z) | 221 (M+H)⁺ | [3] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from 2-Methoxy-4-nitrobenzaldehyde and TosMIC.

Materials:

-

2-Methoxy-4-nitrobenzaldehyde

-

p-Toluenesulfonylmethyl isocyanide (TosMIC)

-

Potassium Carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Magnesium Sulfate (MgSO₄)

-

Activated Charcoal

-

Clarion 550-activated bentonite clay

-

Silica gel

-

Organic solvents for extraction and chromatography

General Procedure for the Synthesis of this compound:

-

To a solution of 2-Methoxy-4-nitrobenzaldehyde and TosMIC in methanol, add potassium carbonate.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure.

-

The residue is then worked up by extraction with an organic solvent.

-

The combined organic extracts are dried over MgSO₄.

-

The solution is treated with a mixture of activated charcoal, activated bentonite clay, and silica gel.[3]

-

The mixture is filtered and the filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound as a yellow solid.[3]

Visualizations

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Caption: General Experimental Workflow for the Synthesis.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 5-(2-Methoxy-4-nitrophenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5-(2-methoxy-4-nitrophenyl)oxazole, a key intermediate in the development of pharmaceutical agents, notably as a precursor to the hepatitis C drug candidate VX-497 (merimepodib). The synthesis is achieved through a robust two-step process commencing with the palladium(0)-catalyzed formylation of a commercially available aryl diazonium salt, followed by a Van Leusen-type condensation reaction with tosylmethyl isocyanide (TosMIC). This methodology allows for a high-yielding and pure synthesis suitable for multigram scale preparations.

Introduction

The oxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and natural products. The targeted compound, this compound, serves as a critical building block in medicinal chemistry. The described synthetic route offers an efficient pathway utilizing palladium catalysis, a cornerstone of modern organic synthesis, for the key C-C bond formation, followed by a classical cyclization to construct the oxazole ring.

Overall Synthetic Scheme

The synthesis proceeds in two sequential steps starting from the commercially available Fast Red B tetrafluoroborate salt (2-methoxy-4-nitrobenzenediazonium tetrafluoroborate).

Application Notes and Protocols for the Preparation of 5-(2-Methoxy-4-nitrophenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 5-(2-Methoxy-4-nitrophenyl)oxazole, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved via the Van Leusen oxazole synthesis, a reliable and efficient method for the formation of 5-substituted oxazoles from aldehydes.

Introduction

This compound is a valuable building block in medicinal chemistry. Its preparation is a critical step in the synthesis of more complex molecules with potential therapeutic applications. The protocol described herein utilizes the reaction of 2-Methoxy-4-nitrobenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, a classic example of the Van Leusen oxazole synthesis.[1][2][3] This method is known for its mild reaction conditions and good yields.[1]

Reaction Scheme

The overall reaction is depicted below:

2-Methoxy-4-nitrobenzaldehyde + Tosylmethyl isocyanide (TosMIC) → this compound

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, reagents, and the final product.

Table 1: Properties of Starting Materials and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 2-Methoxy-4-nitrobenzaldehyde | C₈H₇NO₄ | 181.15 | 120-124 | Yellow solid | 136507-15-8 |

| Tosylmethyl isocyanide (TosMIC) | C₉H₉NO₂S | 195.24 | 114-116 | Colorless solid | 36635-61-7 |

| This compound | C₁₀H₈N₂O₄ | 220.18 | 150-152 | Yellow solid | 198821-78-2 |

Data sourced from commercial suppliers and literature.[3][4][5][6]

Table 2: Reagent Quantities for Synthesis

| Reagent | Moles (mmol) | Mass (g) | Volume (mL) |

| 2-Methoxy-4-nitrobenzaldehyde | 27.5 | 5.00 | - |

| Tosylmethyl isocyanide (TosMIC) | 27.5 | 5.37 | - |

| Potassium Carbonate (K₂CO₃) | 72.3 | 10.0 | - |

| Methanol (MeOH) | - | - | 50 |

| Methylene Chloride (CH₂Cl₂) | - | - | 50 |

| Water (H₂O) | - | - | 50 |

Experimental Protocol

This protocol is adapted from a literature procedure for the multigram-scale preparation of the target compound.[3]

Materials:

-

2-Methoxy-4-nitrobenzaldehyde (5.00 g, 27.5 mmol)

-

Tosylmethyl isocyanide (TosMIC) (5.37 g, 27.5 mmol)

-

Potassium carbonate (10.0 g, 72.3 mmol)

-

Methanol (50 mL)

-

Methylene chloride (50 mL)

-

Water (50 mL)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Activated charcoal

-

Clarion 550-activated bentonite clay (or similar)

-

Silica gel

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Filter funnel and filter paper

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methoxy-4-nitrobenzaldehyde (5.00 g, 27.5 mmol), tosylmethyl isocyanide (5.37 g, 27.5 mmol), and potassium carbonate (10.0 g, 72.3 mmol).

-

Solvent Addition: Add 50 mL of methanol to the flask.

-

Reflux: Attach a reflux condenser to the flask and heat the resulting brown suspension to reflux using a heating mantle. Maintain the reflux for 18 hours. The mixture will turn into a dark brown solution.

-

Cooling and Concentration: After 18 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature. Concentrate the dark brown solution under reduced pressure using a rotary evaporator to obtain a black solid.

-

Workup - Extraction: Partition the resulting black solid between methylene chloride (50 mL) and water (50 mL) in a separatory funnel. Shake the funnel vigorously and allow the layers to separate.

-

Separation and Further Extraction: Collect the organic (bottom) layer. Extract the aqueous layer with an additional portion of methylene chloride (2 x 25 mL). Combine all the organic extracts.

-

Drying and Decolorization: Dry the combined organic extracts over anhydrous magnesium sulfate. Prepare a mixture of activated charcoal, Clarion 550-activated bentonite clay, and silica gel (1:1:2 ratio, approximately 2 g total). Add this mixture to the dark green solution and stir for 10-15 minutes to decolorize.

-

Filtration and Concentration: Remove the solid adsorbents by vacuum filtration. Concentrate the filtrate under reduced pressure to yield the final product.

-

Product Isolation: this compound is obtained as a yellow solid (Expected yield: ~5.82 g, 96%).[3]

Characterization Data

The synthesized compound can be characterized by the following spectroscopic methods:

-

¹H NMR (CDCl₃): δ 8.03 (s, 1H), 7.96 (s, 1H), 7.94 (s, 1H), 7.87 (s, 1H), 7.75 (s, 1H) and 4.10 (s, 3H).[3]

-

¹³C NMR (CDCl₃): δ 156.0, 151.2, 148.2, 146.6, 129.0, 126.4, 123.3, 116.7, 106.5 and 56.6 ppm.[3]

-

Mass Spectrometry (MS): m/z 221 (M + H)⁺.[3]

Visualizations

Reaction Mechanism: Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis proceeds through a multi-step mechanism involving the deprotonation of TosMIC, nucleophilic attack on the aldehyde, intramolecular cyclization to form an oxazoline intermediate, and subsequent elimination of p-toluenesulfinic acid to yield the oxazole.[1][2]

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Experimental Workflow

The following diagram outlines the step-by-step workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis.

References